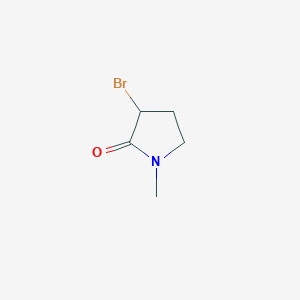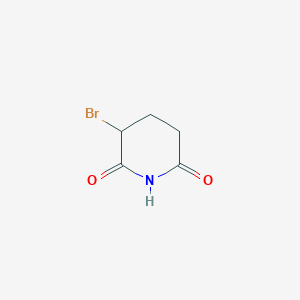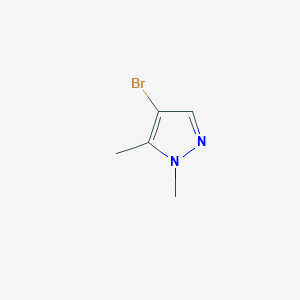
3-Bromo-1-methylpyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-methylpyrrolidin-2-one, commonly referred to as BMMP, is an organic compound belonging to the pyrrolidinone family of compounds. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 180 degrees Celsius. BMMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in a variety of laboratory experiments due to its relatively low cost and ease of use.
Applications De Recherche Scientifique
Antimicrobial Activity
3-Bromo-1-methylpyrrolidin-2-one has shown promise in antimicrobial research. The synthesis of novel succinimide derivatives, including a bromo derivative, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a fungicide (Cvetković et al., 2019).
Organic Synthesis
This compound is also valuable in organic synthesis. The N-methylpyrrolidin-2-one hydrotribromide complex, closely related to this compound, has been used for selective α,α-dibromination of carbonyl compounds and in synthesis of substituted 2-bromo-1-naphtols (Bekaert et al., 2005). It is also noted for its environmentally friendly character and broad applicability in different bromination reactions (Jain & Sain, 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating significant efficiency (Hegazy et al., 2016).
Antipsychotic Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as antipsychotic agents. A study on the synthesis of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybcnzaimides, which used the compound in the process, demonstrated its potential in developing new medications (Högberg et al., 1990).
Synthetic Chemistry Applications
This compound plays a role in the synthesis of various organic compounds. Its derivatives have been used in the preparation of cyclic amines and pyrroles, indicating its versatility in synthetic applications (Dvornikova & Kamieńska‐Trela, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFDSZJZQBYUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457899 | |
| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33693-57-1 | |
| Record name | 3-Bromo-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)





